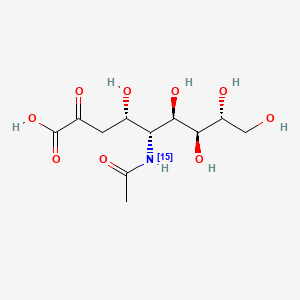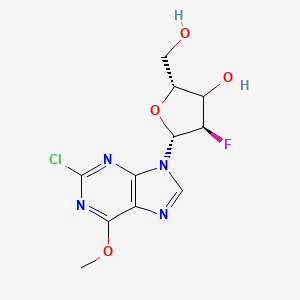
(4S,5R,6R,7S,8R)-5-(acetyl(15N)amino)-4,6,7,8,9-pentahydroxy-2-oxononanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4S,5R,6R,7S,8R)-5-(acetyl(15N)amino)-4,6,7,8,9-pentahydroxy-2-oxononanoic acid is a complex organic compound characterized by its multiple hydroxyl groups and a unique acetylated amino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5R,6R,7S,8R)-5-(acetyl(15N)amino)-4,6,7,8,9-pentahydroxy-2-oxononanoic acid typically involves multiple steps, starting from simpler organic molecules. The key steps include:
Formation of the Nonanoic Acid Backbone: This can be achieved through aldol condensation reactions followed by selective reduction and oxidation steps.
Introduction of Hydroxyl Groups: Hydroxyl groups are introduced via hydroxylation reactions, often using reagents like osmium tetroxide or potassium permanganate.
Acetylation of the Amino Group: The amino group is acetylated using acetic anhydride in the presence of a base such as pyridine.
Incorporation of the 15N Isotope: This step involves the use of 15N-labeled ammonia or amines during the synthesis of the amino group.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl groups can undergo oxidation to form ketones or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The acetyl group can be substituted with other acyl groups using nucleophilic acyl substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Acyl chlorides or anhydrides in the presence of a base.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various acyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: Helps in understanding the mechanisms of various organic reactions.
Biology
Metabolic Studies: Used in studies related to metabolic pathways and enzyme functions.
Labeling Studies: The 15N isotope is useful in tracing nitrogen atoms in biological systems.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals.
Diagnostic Tools: The labeled nitrogen can be used in diagnostic imaging techniques.
Industry
Chemical Manufacturing: Used in the production of fine chemicals and specialty compounds.
Biotechnology: Applications in the development of biotechnological processes and products.
Mecanismo De Acción
The mechanism of action of (4S,5R,6R,7S,8R)-5-(acetyl(15N)amino)-4,6,7,8,9-pentahydroxy-2-oxononanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple hydroxyl groups allow it to form hydrogen bonds with various biomolecules, influencing their structure and function. The acetylated amino group can participate in acylation reactions, modifying proteins or other biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
(4S,5R,6R,7S,8R)-5-amino-4,6,7,8,9-pentahydroxy-2-oxononanoic acid: Lacks the acetyl group.
(4S,5R,6R,7S,8R)-5-(methylamino)-4,6,7,8,9-pentahydroxy-2-oxononanoic acid: Contains a methyl group instead of an acetyl group.
(4S,5R,6R,7S,8R)-5-(acetylamino)-4,6,7,8,9-pentahydroxy-2-oxononanoic acid: Does not have the 15N isotope.
Uniqueness
The presence of the acetyl group and the 15N isotope makes (4S,5R,6R,7S,8R)-5-(acetyl(15N)amino)-4,6,7,8,9-pentahydroxy-2-oxononanoic acid unique. The acetyl group can participate in specific acylation reactions, while the 15N isotope is valuable for tracing studies in biological systems.
Propiedades
Fórmula molecular |
C11H19NO9 |
|---|---|
Peso molecular |
310.26 g/mol |
Nombre IUPAC |
(4S,5R,6R,7S,8R)-5-(acetyl(15N)amino)-4,6,7,8,9-pentahydroxy-2-oxononanoic acid |
InChI |
InChI=1S/C11H19NO9/c1-4(14)12-8(5(15)2-6(16)11(20)21)10(19)9(18)7(17)3-13/h5,7-10,13,15,17-19H,2-3H2,1H3,(H,12,14)(H,20,21)/t5-,7+,8+,9+,10+/m0/s1/i12+1 |
Clave InChI |
KBGAYAKRZNYFFG-SKGNVGFZSA-N |
SMILES isomérico |
CC(=O)[15NH][C@H]([C@H](CC(=O)C(=O)O)O)[C@H]([C@@H]([C@@H](CO)O)O)O |
SMILES canónico |
CC(=O)NC(C(CC(=O)C(=O)O)O)C(C(C(CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(1R,2S,3S,5R)-3-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-[[[3-[2-(6-tert-butyl-1H-benzimidazol-2-yl)ethyl]cyclobutyl]-propan-2-ylamino]methyl]cyclopentane-1,2-diol](/img/structure/B12406016.png)

![sodium;4-[(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-[3,3-dimethyl-1-(4-sulfonatobutyl)indol-1-ium-2-yl]ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate](/img/structure/B12406022.png)


![N-[3-(difluoromethyl)-1-methylpyrazol-4-yl]-5-[[(3R)-piperidin-3-yl]amino]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B12406058.png)



![Sodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;hydrate](/img/structure/B12406067.png)

